molecular formula C16H16ClN3O2 B2591082 5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 923231-77-0

5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol

Cat. No.: B2591082
CAS No.: 923231-77-0
M. Wt: 317.77
InChI Key: PZZLLYIXIJCUSG-UHFFFAOYSA-N
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Description

5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol is a chemical compound that features a piperazine ring substituted with a 3-chlorophenyl group and a pyridin-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as Buchwald–Hartwig amination and reductive amination are commonly employed in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonium salts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to the desired therapeutic effects . The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol is unique due to its specific substitution pattern and the presence of both piperazine and pyridin-2-ol moieties. This combination imparts distinct physicochemical properties and biological activities compared to other similar compounds .

Properties

IUPAC Name

5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-2-1-3-14(10-13)19-6-8-20(9-7-19)16(22)12-4-5-15(21)18-11-12/h1-5,10-11H,6-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZLLYIXIJCUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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